Cas no 2171309-91-2 ((3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid structure
2171309-91-2 structure
Product name:(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
CAS No:2171309-91-2
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6383666
PubChem ID:165455217

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
    • (3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
    • 2171309-91-2
    • EN300-1576186
    • インチ: 1S/C27H32N2O5/c1-2-19(14-25(30)31)29-26(32)18(13-17-11-12-17)15-28-27(33)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24H,2,11-16H2,1H3,(H,28,33)(H,29,32)(H,30,31)/t18?,19-/m0/s1
    • InChIKey: NDVYHZVLWBSEBE-GGYWPGCISA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC1CC1)N[C@H](CC(=O)O)CC

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 105Ų

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1576186-250mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1576186-10000mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
10000mg
$14487.0 2023-09-24
Enamine
EN300-1576186-2500mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576186-1.0g
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
1g
$0.0 2023-06-06
Enamine
EN300-1576186-100mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
100mg
$2963.0 2023-09-24
Enamine
EN300-1576186-5000mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
5000mg
$9769.0 2023-09-24
Enamine
EN300-1576186-500mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
500mg
$3233.0 2023-09-24
Enamine
EN300-1576186-50mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1576186-1000mg
(3S)-3-[2-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171309-91-2
1000mg
$3368.0 2023-09-24

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid 関連文献

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acidに関する追加情報

Introduction to (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic Acid (CAS No. 2171309-91-2)

(3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid is a specialized compound with significant implications in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171309-91-2, has garnered attention due to its unique structural properties and potential therapeutic applications. The intricate molecular framework of this compound, featuring a combination of cyclopropylmethyl, fluorenylmethoxycarbonyl, and amino functionalities, makes it a subject of intense study in medicinal chemistry.

The structural design of (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid incorporates several key features that contribute to its pharmacological profile. The presence of a chiral center at the third carbon atom enhances its stereoselectivity, which is a critical factor in drug design. Additionally, the fluorenylmethoxycarbonyl (Fmoc) group provides stability and protection during synthetic processes, making it valuable in peptide and protein drug development.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique chemical properties of (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid position it as a potential candidate for further investigation in this area. Researchers have been exploring its interactions with biological targets, particularly enzymes and receptors, to uncover new therapeutic possibilities.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The combination of cyclopropyl and fluorene moieties offers a unique scaffold that can be tailored for specific biological activities. This flexibility has led to its incorporation in various research projects aimed at developing innovative treatments for conditions such as cancer, inflammation, and neurological disorders.

The synthesis of (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid involves sophisticated chemical methodologies that highlight the advancements in synthetic organic chemistry. The process requires precise control over reaction conditions to ensure high yield and purity. The use of advanced techniques such as chiral resolution and protecting group strategies underscores the complexity involved in producing this compound on an industrial scale.

Recent studies have begun to elucidate the pharmacokinetic properties of this compound, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves within the body and for optimizing its formulation for clinical use. Preliminary findings suggest that it exhibits promising bioavailability and stability, which are essential characteristics for any potential therapeutic agent.

The potential applications of (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and protein interactions. Researchers are leveraging this compound to develop novel probes and inhibitors that can aid in understanding complex biological processes.

The role of computational chemistry and molecular modeling has been instrumental in advancing the understanding of this compound's behavior. By simulating its interactions with biological targets, scientists can predict its efficacy and potential side effects before conducting costly experimental trials. This approach aligns with the broader trend towards precision medicine, where treatments are tailored to individual patient needs based on detailed molecular profiles.

The future prospects for (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid are promising, with ongoing research aimed at expanding its therapeutic potential. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a pivotal role in developing next-generation treatments.

In conclusion, (3S)-3-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS No. 2171309-91-2) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the search for new therapeutic solutions. As research progresses, we can anticipate further discoveries that will solidify its importance in both academic and industrial settings.

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